

Technical Guide: Structure Elucidation of 2-(Allyloxy)-3-bromobenzaldehyde

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Compound of Interest

Compound Name: 2-(Allyloxy)-3-bromobenzaldehyde

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For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides a comprehensive overview of the synthesis and structural elucidation of the novel compound, **2-(Allyloxy)-3-bromobenzaldehyde**. This molecule, possessing both an aldehyde functionality and a reactive allyloxy group on a substituted benzene ring, presents potential as a versatile building block in medicinal chemistry and drug development. Its structural features suggest possibilities for further functionalization and incorporation into more complex molecular architectures. This document outlines a proposed synthetic route, detailed experimental protocols, and predicted spectroscopic data to aid researchers in its preparation and characterization.

Proposed Synthesis

The synthesis of **2-(Allyloxy)-3-bromobenzaldehyde** is proposed to proceed via a two-step sequence starting from commercially available 2-bromophenol. The initial step involves the ortho-formylation of 2-bromophenol to yield 3-bromosalicylaldehyde. This is followed by the Williamson ether synthesis, where the hydroxyl group of 3-bromosalicylaldehyde is alkylated using allyl bromide to afford the target compound.

Experimental Protocols Materials and Methods



All reagents and solvents should be of analytical grade and used as received unless otherwise specified. Reactions should be monitored by thin-layer chromatography (TLC) on silica gel plates.

Synthesis of 3-Bromosalicylaldehyde (Intermediate 1)

Procedure:

This procedure is adapted from a known ortho-formylation method. [1][2]

- To a dried round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add anhydrous magnesium chloride (1.2 eq) and paraformaldehyde (2.0 eq).
- Add anhydrous tetrahydrofuran (THF) to the flask under an inert atmosphere (e.g., nitrogen or argon).
- To this suspension, add triethylamine (2.0 eq).
- Finally, add 2-bromophenol (1.0 eq) dropwise to the stirred mixture.
- Heat the reaction mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress by TLC.
- Upon completion, cool the mixture to room temperature and quench with 1 M HCl.
- Extract the product with ethyl acetate.
- Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
- The crude product can be purified by column chromatography on silica gel (eluent: hexane/ethyl acetate) to yield 3-bromosalicylaldehyde as a solid.

Synthesis of 2-(Allyloxy)-3-bromobenzaldehyde (Target Compound)

Procedure:



This procedure is based on a general Williamson ether synthesis of salicylaldehydes.

- To a round-bottom flask, add 3-bromosalicylaldehyde (1.0 eq) and anhydrous potassium carbonate (2.0 eq) in anhydrous acetonitrile.
- To this stirred suspension, add allyl bromide (1.2 eq) dropwise at room temperature.
- Heat the reaction mixture to reflux and maintain for 3-5 hours, monitoring the reaction progress by TLC.
- After completion, cool the reaction mixture to room temperature and filter off the inorganic salts.
- Concentrate the filtrate under reduced pressure.
- Dissolve the residue in ethyl acetate and wash with water and brine.
- Dry the organic layer over anhydrous sodium sulfate and concentrate in vacuo.
- The crude product can be purified by column chromatography on silica gel (eluent: hexane/ethyl acetate) to afford 2-(Allyloxy)-3-bromobenzaldehyde.

Data Presentation

Physical and Chemical Properties (Predicted)

Property	Value
Molecular Formula	C10H9BrO2
Molecular Weight	241.08 g/mol
Appearance	Pale yellow oil or low melting solid
Solubility	Soluble in common organic solvents (e.g., dichloromethane, ethyl acetate, acetone)

Spectroscopic Data (Predicted)



The following spectroscopic data are predicted based on the analysis of structurally related compounds.

Table 1: Predicted ¹H NMR Data for **2-(Allyloxy)-3-bromobenzaldehyde** (in CDCl₃, 400 MHz)

Chemical Shift (δ, ppm)	Multiplicity	Integration	Assignment
~10.4	S	1H	-CHO
~7.8	dd	1H	Ar-H
~7.5	t	1H	Ar-H
~7.2	dd	1H	Ar-H
~6.1	m	1H	-OCH2-CH=CH2
~5.5	dd	1H	-OCH ₂ -CH=CH ₂ (trans)
~5.3	dd	1H	-OCH2-CH=CH2 (cis)
~4.7	dt	2H	-OCH2-CH=CH2

Table 2: Predicted ¹³C NMR Data for **2-(Allyloxy)-3-bromobenzaldehyde** (in CDCl₃, 100 MHz)



Chemical Shift (δ, ppm)	Assignment
~191	C=O (aldehyde)
~158	C-O (aromatic)
~136	C-Br (aromatic)
~133	Ar-CH
~132	-OCH ₂ -CH=CH ₂
~128	Ar-CH
~125	Ar-C (quaternary)
~118	-OCH ₂ -CH=CH ₂
~115	Ar-CH
~70	-OCH ₂ -CH=CH ₂

Table 3: Predicted IR and Mass Spectrometry Data

Spectroscopic Technique	Key Peaks/Fragments
IR (Infrared) Spectroscopy	~3080 cm ⁻¹ (C-H, alkene), ~2850, 2750 cm ⁻¹ (C-H, aldehyde), ~1690 cm ⁻¹ (C=O, aldehyde), ~1600, 1470 cm ⁻¹ (C=C, aromatic), ~1250 cm ⁻¹ (C-O, ether)
Mass Spectrometry (EI)	m/z (%): 242/240 ([M]+), 213/211, 199/197, 171, 143, 115

Mandatory Visualization Synthetic Workflow Diagram





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References

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- 2. books.rsc.org [books.rsc.org]
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